Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate
CAS No.: 23146-73-8
Cat. No.: VC0052206
Molecular Formula: C14H15Cl2NaO5
Molecular Weight: 357.159
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23146-73-8 |
|---|---|
| Molecular Formula | C14H15Cl2NaO5 |
| Molecular Weight | 357.159 |
| IUPAC Name | sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate |
| Standard InChI | InChI=1S/C14H16Cl2O5.Na/c1-3-8(6-20-2)14(19)9-4-5-10(13(16)12(9)15)21-7-11(17)18;/h4-5,8H,3,6-7H2,1-2H3,(H,17,18);/q;+1/p-1 |
| Standard InChI Key | IDFXAYDXOCKKOW-UHFFFAOYSA-M |
| SMILES | CCC(COC)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.[Na+] |
Introduction
Chemical Identity and Physical Properties
Basic Chemical Data
The compound is precisely identified through several standard chemical identifiers that establish its unique chemical identity. These identifiers serve as reference points for researchers and manufacturers working with this substance.
| Parameter | Value |
|---|---|
| CAS Number | 23146-73-8 |
| Molecular Formula | C14H15Cl2NaO5 |
| Molecular Weight | 357.159 g/mol |
The empirical formula C14H15Cl2NaO5 indicates the presence of 14 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 sodium atom, and 5 oxygen atoms in each molecule of the compound. This composition results in a molecular weight of approximately 357.159 g/mol, a value that falls within the typical range for many pharmaceutical compounds.
Structural Features
The molecular architecture of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate is defined by several key structural elements that contribute to its chemical and biological properties. Understanding these features is essential for predicting the compound's behavior in various chemical and biological environments.
The primary structural components include:
-
A dichloro-substituted phenyl ring (at positions 2 and 3)
-
A phenoxy linkage connecting the aromatic ring to an acetate group
-
A [2-(methoxymethyl)butanoyl] substituent at position 4 of the phenyl ring
-
A sodium counterion that balances the negative charge of the acetate group
This structural configuration creates a molecule with multiple functional groups that can interact with biological targets in diverse ways. The presence of chlorine atoms at positions 2 and 3 of the phenyl ring may enhance lipophilicity and membrane permeability, while the acetate group contributes to the compound's water solubility.
Synthesis and Production Methods
The production of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate involves sophisticated synthetic organic chemistry procedures that must be carefully executed to ensure high purity and yield. The synthesis pathway typically follows a multi-step approach designed to construct the complex molecular framework in a controlled manner.
General Synthetic Approach
The synthesis of this compound typically requires multi-step organic reactions with careful control of conditions such as temperature, solvent choice, and reaction time. These parameters are critical for ensuring high yields and purity of the final product. Advanced purification techniques such as chromatography may be employed to isolate the target compound from reaction mixtures.
The general synthetic route may involve:
-
Preparation of the appropriately substituted phenol derivative
-
Introduction of the methoxymethyl butanoyl group through acylation reactions
-
Attachment of the acetate moiety via an etherification reaction
-
Conversion to the sodium salt through base treatment
Each step requires optimization to maximize yield and minimize the formation of side products. The presence of the chlorine substituents and the complexity of the side chain present particular challenges that must be addressed through careful selection of reagents and reaction conditions.
Quality Control and Characterization
Following synthesis, rigorous analytical procedures are employed to confirm the identity, purity, and structural integrity of the compound. These typically include spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), as well as chromatographic techniques for purity assessment.
Quality control parameters must meet stringent standards for research applications, particularly if the compound is intended for pharmaceutical development. Documentation of synthetic procedures and analytical data is essential for ensuring reproducibility and reliability in subsequent research investigations.
Relation to Other Compounds
Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate belongs to a family of related compounds that share certain structural features and potential applications. Understanding these relationships provides valuable context for assessing the unique properties and potential advantages of this specific compound.
Structural Analogs
Several structurally related compounds have been identified and characterized in the scientific literature. These analogs share core structural elements but differ in specific substituents or functional groups, resulting in distinct physicochemical and biological profiles.
A notable structural analog is 2-(2,3-dichloro-4-(2-(hydroxymethyl)butanoyl)phenoxy)acetic acid (CAS: 95772-54-6), which differs from our target compound in having a hydroxymethyl group instead of a methoxymethyl group in the butanoyl side chain, and exists as the free acid rather than the sodium salt . This compound is also known as 2-Desmethylene-2-hydroxymethyl ethacrynic acid, indicating its relationship to ethacrynic acid.
Another related compound is 2-[2,3-Dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate (PubChem CID: 6918973), which features a methylidene group (C=CH2) in place of the methoxymethyl group . This structural difference results in an altered electronic distribution and potential changes in biological activity.
Relation to Ethacrynic Acid
An important contextual relationship exists between Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate and ethacrynic acid, a clinically used diuretic medication. The structural similarities suggest a potentially shared pharmacological heritage, although with distinct modifications that may alter the activity profile.
Biological Activity and Pharmacological Properties
The biological activity of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate is an area of active investigation, with preliminary data suggesting potential in several therapeutic applications. Its structural features contribute to specific interactions with biological systems that may be leveraged for pharmaceutical development.
Pharmaceutical Applications
Research indicates that Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate is being investigated for its potential in pharmaceutical applications, particularly in drug formulations targeting various biological pathways. The compound's structural complexity and functional groups position it within a broader category of bioactive compounds that exhibit significant pharmacological properties.
Given its relationship to ethacrynic acid, potential applications might include:
-
Diuretic activity for the management of edema or hypertension
-
Anti-inflammatory effects for chronic inflammatory conditions
-
Novel applications based on unique structural modifications
The ongoing research into this compound reflects continued interest in developing derivatives with improved efficacy, selectivity, or reduced side effects compared to existing therapeutic agents.
Research Status and Future Directions
The current research landscape surrounding Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate reveals both accomplishments and opportunities for future investigation. As a compound being actively researched for pharmaceutical applications, several avenues of exploration are currently underway.
Current Research Status
Recent investigations into Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate have focused on characterizing its pharmaceutical potential and understanding its behavior in biological systems. Research activities include:
-
Structural elucidation and confirmation through advanced analytical techniques
-
Evaluation of physicochemical properties relevant to drug formulation
-
Preliminary assessment of biological activity in various model systems
-
Exploration of structure-activity relationships through comparison with analogs
These research efforts contribute to a growing body of knowledge about the compound and its potential applications in pharmaceutical development.
Future Research Directions
Several promising directions for future research on Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate can be identified:
-
Detailed mechanistic studies to elucidate specific molecular targets and binding modes
-
Optimization of synthetic routes to improve yield and reduce production costs
-
Development of formulation strategies to enhance bioavailability and stability
-
Comprehensive toxicological assessment to establish safety profiles
-
Exploration of combination approaches with other therapeutic agents
These research directions represent potential pathways for advancing the understanding and application of this compound in pharmaceutical contexts. Collaborative efforts between synthetic chemists, pharmacologists, and formulation scientists will be essential for realizing the full potential of this complex molecule.
Comparative Analysis
Structural Comparison with Related Derivatives
The table below presents a comparative analysis of key structural and chemical parameters for Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate | C14H15Cl2NaO5 | 357.159 | Sodium salt; methoxymethyl group in side chain |
| 2-(2,3-dichloro-4-(2-(hydroxymethyl)butanoyl)phenoxy)acetic acid | C13H14Cl2O5 | 321.15 | Free acid; hydroxymethyl group in side chain |
| 2-[2,3-Dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate | C13H11Cl2O4 | 302.13 | Methylidene group in side chain |
These structural differences, while subtle, can significantly impact properties such as:
-
Solubility and dissolution rate
-
Membrane permeability and bioavailability
-
Metabolic stability and clearance
-
Target binding affinity and selectivity
Understanding these structure-property relationships is essential for optimizing compounds for specific pharmaceutical applications and predicting their behavior in biological systems.
Functional Comparison
Beyond structural differences, these compounds may exhibit distinct functional properties that influence their potential applications. While comprehensive comparative data on biological activity is still emerging, several functional parameters may differ among these related compounds:
-
Potency at specific biological targets
-
Selectivity profile across related targets
-
Pharmacokinetic properties including absorption, distribution, metabolism, and excretion
-
Toxicity profile and potential for adverse effects
These functional differences highlight the importance of systematic evaluation of structural analogs to identify optimal candidates for specific therapeutic applications. The unique features of Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate may provide advantages for particular indications or patient populations that warrant further investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume